molecular formula C10H12O3 B8550773 2-Hydroxymethyl 6-methyl 1,4-benzodioxan

2-Hydroxymethyl 6-methyl 1,4-benzodioxan

Cat. No. B8550773
M. Wt: 180.20 g/mol
InChI Key: UXNXYDNYCNNLJX-UHFFFAOYSA-N
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Patent
US04579845

Procedure details

In a vessel fitted with a mechanical stirring device and a thermostatic device, 298 g 4-methyl pyrocatechol and 288 g epichlorhydrin are mixed then heated to 70°. A solution of 106 g sodium hydroxide in 800 ml water is then poured. The reaction is exothermic and the inner temperature increases up to about 80°-90°. The whole mixture is thereafter heated at 70° for 2,5 hours then poured into water. The resulting mixture is extracted with ethyl acetate. The organic phase is separated, washed with dilute sodium hydroxide then with saline water until the washings are neutral.
Quantity
298 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5](=[CH:7][CH:8]=1)[OH:6].[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl.[OH-].[Na+]>O>[OH:14][CH2:13][CH:12]1[O:6][C:5]2[CH:7]=[CH:8][C:2]([CH3:1])=[CH:3][C:4]=2[O:9][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
298 g
Type
reactant
Smiles
CC=1C=C(C(O)=CC1)O
Name
Quantity
288 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a vessel fitted with a mechanical stirring device
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 70°
TEMPERATURE
Type
TEMPERATURE
Details
the inner temperature increases up to about 80°-90°
TEMPERATURE
Type
TEMPERATURE
Details
The whole mixture is thereafter heated at 70° for 2,5 hours
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with dilute sodium hydroxide

Outcomes

Product
Name
Type
Smiles
OCC1COC2=C(O1)C=CC(=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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